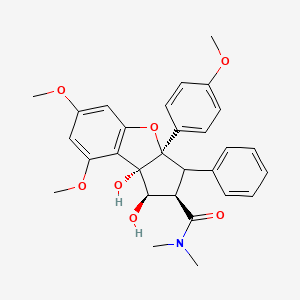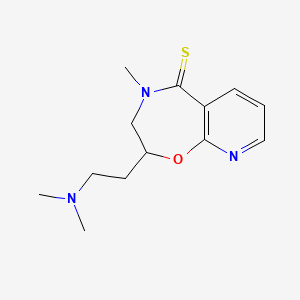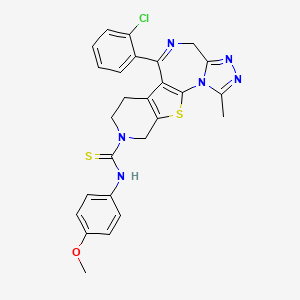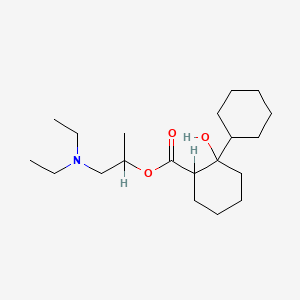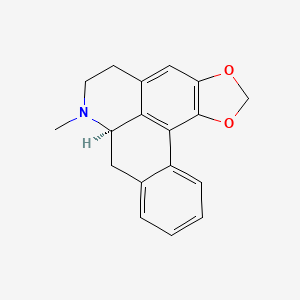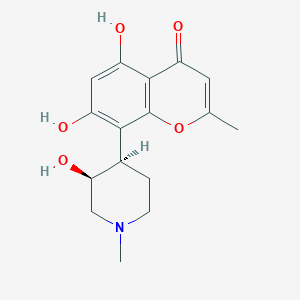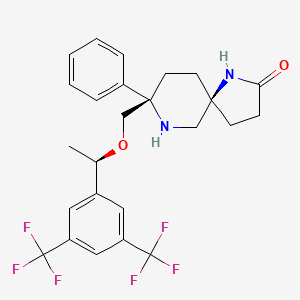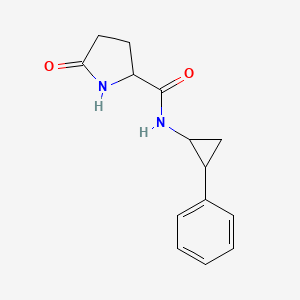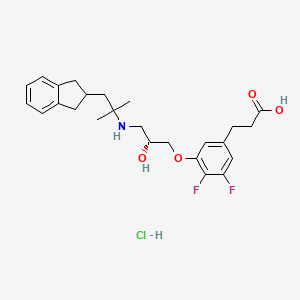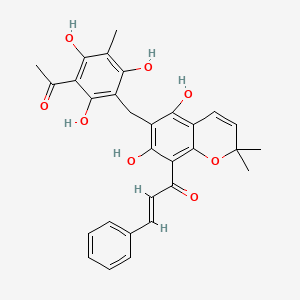
Rottlerin
概要
説明
Rottlerin, also known as Mallotoxin, is a natural product of the Kamala tree . It is a principal phloroglucinol constituent of Kamala and can be extracted, purified, and concentrated from the powder . It has been used for centuries in traditional Indian medicine . It has shown promising multifaceted pharmacological actions against cancer .
Synthesis Analysis
Rottlerin and its analogue rottlerone have interesting biological activities. An efficient synthetic route for these compounds has been developed using a La (OTf)3-catalyzed activated arene-formaldehyde condensation strategy .Molecular Structure Analysis
Rottlerin is a chromenochalcone occurring naturally in Mallotus philippensis. It has a pseudodimeric structure, as two phloroacetophenone derived aryl cores are linked by a methylene bridge .Chemical Reactions Analysis
Rottlerin and its analogue rottlerone have been synthesized using a La (OTf)3-catalyzed activated arene-formaldehyde condensation strategy .Physical And Chemical Properties Analysis
Rottlerin is soluble in ethyl acetate, ether, chloroform, benzene, toluene, and insoluble in water . It forms crystals as pale brown plates or needles .科学的研究の応用
Inhibition of Aquaporin-3
Rottlerin has been found to inhibit human Aquaporin-3 (AQP3) activity . AQP3 is a water/glycerol channel that plays a key role in cancer and metastasis . Rottlerin’s ability to inhibit AQP3 suggests its potential as an anticancer agent . The inhibition occurs in the micromolar range (22.8 ± 5.82 µM for water and 6.7 ± 2.97 µM for glycerol permeability inhibition) .
Anticancer Properties
The natural polyphenolic compound Rottlerin has shown anticancer properties in a variety of human cancers . It achieves this through the inhibition of several target molecules implicated in tumorigenesis .
Degradation of Phosphorylated Tau in Neuronal Cells
Rottlerin has been found to enhance the autophagic degradation of phosphorylated tau in neuronal cells . This is particularly relevant in the context of Alzheimer’s disease (AD), where the intra-neuronal accumulation of hyper-phosphorylated tau as neurofibrillary tangles (NFT) is a hallmark .
Activation of Transcription Factor EB (TFEB)
Rottlerin induces the phosphorylation of Raptor at S792 through the activation of adenosine-monophosphate activated-protein kinase (AMPK), which likely inhibits the mammalian target of rapamycin complex 1 (mTORC1), thus resulting in the activation of TFEB, a master regulator of autophagy .
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)
Rottlerin increases the activity of Nrf2 . The decrease of phosphorylated tau levels in the presence of rottlerin was ameliorated by the knockdown of TFEB and partially attenuated by the knockout of the Nrf2 gene .
Pharmacokinetic Properties
Rottlerin has shown a number of drug-like pharmacokinetic properties in vitro . This makes it a promising candidate for further development and study in the field of drug discovery .
作用機序
Target of Action
Rottlerin, a natural polyphenolic compound, primarily targets Protein Kinase C delta (PKCδ) . It also inhibits Aquaporin-3 (AQP3) , a water/glycerol channel that plays a key role in cancer and metastasis . Furthermore, it has been shown to affect Cell Division Cycle 20 (Cdc20) , a protein involved in cell cycle progression .
Mode of Action
Rottlerin interacts with its targets in several ways. It inhibits PKCδ, leading to a reduction in PKCδ-dependent reactive oxygen species (ROS) generation . In the case of AQP3, Rottlerin blocks the channel’s glycerol permeation by establishing strong and stable interactions at the extracellular region of AQP3 pores .
Biochemical Pathways
Rottlerin affects multiple biochemical pathways. It reduces PKCδ-dependent ROS generation, which in turn affects the extracellular signal-regulated kinase 1/2 (ERK1/2) activation, leading to changes in the c-Fos/AP-1 signaling pathway . Rottlerin also suppresses lipid accumulation by inhibiting de novo lipogenesis and adipogenesis via the LRP6/mTOR/SREBP1C pathway in adipocytes .
Pharmacokinetics
Rottlerin exhibits drug-like pharmacokinetic properties. It has an excellent half-life of more than 2 hours and an oral bioavailability of more than 35%, which is higher compared to other members of natural phenolics .
Result of Action
The molecular and cellular effects of Rottlerin’s action are diverse. It inhibits cellular growth and induces cytotoxicity in glioblastoma cell lines . It also reduces lipid accumulation, thereby suppressing adipogenesis and de novo lipogenesis . In the context of brain astrocytes, Rottlerin reduces PKC-δ-dependent ROS-mediated MMP-9 expression .
Action Environment
The action, efficacy, and stability of Rottlerin can be influenced by various environmental factors. It’s worth noting that Rottlerin’s anticancer properties have been observed in a variety of human cancers, suggesting that it may be effective in diverse biological environments .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O8/c1-15-24(33)19(27(36)22(16(2)31)25(15)34)14-20-26(35)18-12-13-30(3,4)38-29(18)23(28(20)37)21(32)11-10-17-8-6-5-7-9-17/h5-13,33-37H,14H2,1-4H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZFNHCVIZBHBI-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C=CC4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)/C=C/C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231502 | |
| Record name | Rottlerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rottlerin | |
CAS RN |
82-08-6 | |
| Record name | Rottlerin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rottlerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rottlerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROTTLERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E29LP3ZMUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of rottlerin?
A1: While initially identified as a protein kinase C delta (PKCδ) inhibitor, recent research suggests that rottlerin's mechanism of action is more complex and may involve multiple targets. [] It has been shown to directly uncouple mitochondrial respiration from oxidative phosphorylation, leading to decreased cellular adenosine triphosphate (ATP) levels. [] This uncoupling effect can indirectly block PKCδ tyrosine phosphorylation, which is an energy-dependent process. []
Q2: How does rottlerin affect autophagy and apoptosis?
A2: Rottlerin has been shown to induce both autophagy and apoptosis in various cancer cell lines. [, ] Studies suggest that rottlerin-induced autophagy may serve as an initial protective mechanism against apoptosis, but prolonged exposure ultimately leads to cell death. [] Rottlerin's interaction with Bcl-2 family proteins, specifically disrupting the binding of pro-survival Bcl-xL with pro-apoptotic proteins Bim and Puma, contributes to its apoptotic effects. []
Q3: Does rottlerin affect specific signaling pathways?
A3: Research indicates that rottlerin can influence several signaling pathways, including:
- Wnt/β-catenin pathway: Rottlerin downregulates lipoprotein receptor-related protein 6 (LRP6) and β-catenin expression, suggesting involvement in suppressing this pathway. []
- Epac-2/Rap-1 signaling pathway: Rottlerin appears to activate this pathway, potentially contributing to its anti-inflammatory effects. []
- Notch-1 pathway: Rottlerin's tumor-suppressive function in nasopharyngeal carcinoma cells may involve the inhibition of this pathway. []
Q4: How does rottlerin influence lipid metabolism?
A4: Rottlerin has demonstrated effects on both white and brown adipocytes:
- White adipocytes (3T3-L1 cells): It reduces lipid accumulation by inhibiting adipogenesis and de novo lipogenesis. [, ] This effect is linked to the downregulation of key enzymes like fatty acid synthase (FAS), stearoyl-CoA desaturase 1 (SCD1), and diacylglycerol O-acyltransferase 1 (DGAT1), as well as the transcription factor sterol regulatory element-binding protein 1 (SREBP1). [, ]
- Brown adipocytes (D16 cells): Rottlerin enhances uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) levels, indicating increased non-shivering thermogenesis. []
Q5: What is the molecular formula and weight of rottlerin?
A5: Rottlerin has the molecular formula C30H28O8 and a molecular weight of 516.54 g/mol.
Q6: What are the limitations of rottlerin's solubility and bioavailability?
A7: Rottlerin is known to have low solubility, which can limit its bioavailability and therapeutic applications. []
Q7: Have there been any attempts to improve rottlerin's formulation?
A8: Liposome encapsulation has been explored as a strategy to overcome rottlerin's solubility limitations and enhance its efficacy. []
Q8: What are the main in vitro models used to study rottlerin's activity?
A8: Various cell lines have been used, including:
- Cancer cell lines: Pancreatic cancer (PaCa) cells, [] human fibrosarcoma cells (HT1080), [] human bladder carcinoma cells (EJ), [] and others.
- Adipocyte cell lines: 3T3-L1 (white adipocytes), [] D16 (brown adipocytes), []
- Other cell types: Primary astrocyte cultures, [] human mast cells (HMC-1560), [] and human microvascular endothelial cells. []
Q9: What in vivo models have been used to study rottlerin?
A9: Several animal models have been employed, including:
- Mouse models: Diet-induced obesity mice, [] Crohn's disease-like colitis induced by dextran sodium sulfate (DSS), [] orthotopic pancreatic cancer model, [] GFP+ myeloma SCID/NOD mice, [] and wild-type and BKCa channel knockout mice subjected to ischemic cardioplegic arrest and reperfusion. []
- Rat models: Hyperoxaluria induced by ethylene glycol and ammonium chloride, [] pulmonary edema models. []
Q10: Are there any clinical trials investigating rottlerin?
A10: The provided research does not mention any completed or ongoing clinical trials involving rottlerin. Further research, including clinical trials, is needed to determine its safety and efficacy in humans.
Q11: What is the safety profile of rottlerin?
A11: While rottlerin has shown promising results in preclinical studies, its safety profile remains a concern. More research is needed to fully understand its potential toxicity and long-term effects.
Q12: What are the major knowledge gaps and future research directions for rottlerin?
A12: Key areas for further investigation include:
Q13: How does rottlerin affect chlamydial infection?
A15: Rottlerin has been shown to inhibit the intracellular growth of Chlamydia trachomatis by blocking the acquisition of sphingolipids from host cells. []
Q14: What is the role of rottlerin in cardiac function?
A16: Rottlerin has been shown to improve cardiac functional recovery following ischemic cardioplegic arrest in wild-type mice, potentially through the activation of mitochondrial BKCa channels. [, ]
Q15: How does rottlerin affect the expression of inflammatory mediators?
A17: Rottlerin has been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-17C (IL-17C) and chemokine (C-C motif) ligand 20 (CCL20), potentially through the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



